1-(5-Methoxypyridin-3-yl)piperazine
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Overview
Description
1-(5-Methoxypyridin-3-yl)piperazine is a chemical compound that features a piperazine ring substituted with a 5-methoxypyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxypyridin-3-yl)piperazine typically involves the reaction of 5-methoxypyridine with piperazine under specific conditions. One common method includes the nucleophilic substitution reaction where 5-methoxypyridine is reacted with piperazine in the presence of a suitable base and solvent .
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxypyridin-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids .
Scientific Research Applications
1-(5-Methoxypyridin-3-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyridin-3-yl)piperazine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxypyridin-2-yl)piperazine: Similar structure but with the methoxy group at a different position on the pyridine ring.
5-Methoxy-3-pyridineboronic acid pinacol ester: Contains a boronic acid ester group instead of a piperazine ring.
Uniqueness
1-(5-Methoxypyridin-3-yl)piperazine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15N3O |
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Molecular Weight |
193.25 g/mol |
IUPAC Name |
1-(5-methoxypyridin-3-yl)piperazine |
InChI |
InChI=1S/C10H15N3O/c1-14-10-6-9(7-12-8-10)13-4-2-11-3-5-13/h6-8,11H,2-5H2,1H3 |
InChI Key |
HSIGWPYNPCNTCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)N2CCNCC2 |
Origin of Product |
United States |
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